molecular formula C9H7BrF2O2 B1333515 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone CAS No. 405921-09-7

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Cat. No.: B1333515
CAS No.: 405921-09-7
M. Wt: 265.05 g/mol
InChI Key: IJKAWYQUZGMVEF-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O2 It is a brominated ethanone derivative, characterized by the presence of a difluoromethoxy group attached to a phenyl ring

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound can also interact with proteins, altering their structure and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in cell growth and apoptosis, leading to changes in cell proliferation and survival. Additionally, this compound can alter metabolic pathways, impacting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux within cells. For instance, it can inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and flux. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s activity and function, as well as its overall distribution within the organism .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-(difluoromethoxy)phenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the difluoromethoxy group plays a crucial role in the compound’s behavior and interactions .

Properties

IUPAC Name

2-bromo-1-[2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-7(13)6-3-1-2-4-8(6)14-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKAWYQUZGMVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380840
Record name 2-(Difluoromethoxy)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405921-09-7
Record name 2-(Difluoromethoxy)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)phenacyl bromide
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